molecular formula C15H19N3O B4520177 2-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide

2-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide

Cat. No.: B4520177
M. Wt: 257.33 g/mol
InChI Key: WMYDGANJOYPYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.152812238 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of β-substituted-α,β-unsaturated amides from N-Methyl-2-methyl-3-(benzotriazol-l-yl)propanamide via treatment with butyllithium to form a dianion, which upon treatment with various electrophiles, affords monosubstituted products, demonstrates the compound's utility in organic synthesis (Katritzky, Szajda, & Lam, 1993). This process highlights its role in synthesizing complex organic molecules, including β-substituted amides, which are crucial intermediates in pharmaceutical and material science.

Cyclization Reactions

Investigations into the cyclization reactions of substituted 2-(N-benzoyl-N-methyl)aminoalkanamides in aqueous medium have provided insights into the kinetics and mechanisms of formation and decomposition of imidazolin-4-ones (Sedlák et al., 1999). These findings are valuable for developing synthetic strategies for heterocyclic compounds, which are foundational structures in numerous drugs and agrochemicals.

Antimicrobial and Cytotoxic Activities

Research into the synthesis of thiazole derivatives, including 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, and their evaluation for antimicrobial activity and cytotoxicity against various cell lines reveals the potential therapeutic applications of these molecules (Dawbaa et al., 2021). Such studies contribute to the discovery of new antimicrobial agents and cancer therapeutics.

Novel Imidazole Derivatives

The discovery of nonpeptide angiotensin II receptor antagonists, specifically N-(biphenylylmethyl)imidazoles, demonstrates the compound's role in developing potent, orally active antihypertensive drugs (Carini et al., 1991). This research underscores the importance of imidazole derivatives in medicinal chemistry, offering new avenues for treating hypertension.

Properties

IUPAC Name

2-methyl-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11(2)15(19)17-10-13-4-6-14(7-5-13)18-9-8-16-12(18)3/h4-9,11H,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYDGANJOYPYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.